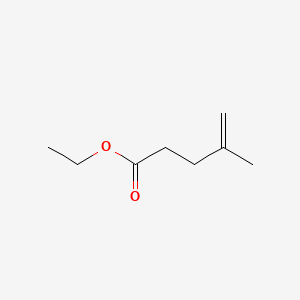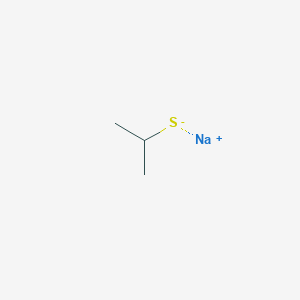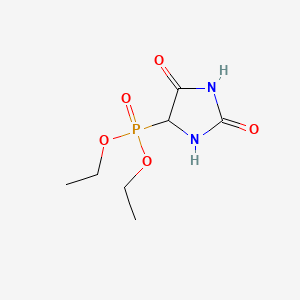
2-(4-propylphenyl)acetic Acid
Descripción general
Descripción
2-(4-propylphenyl)acetic Acid, also known as 4-Propylphenylacetic acid, is an organic compound . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 2-(4-propylphenyl)acetic Acid is represented by the InChI code1S/C11H14O2/c1-2-3-9-4-6-10 (7-5-9)8-11 (12)13/h4-7H,2-3,8H2,1H3, (H,12,13) . This indicates that the compound has a molecular weight of 178.23 . Physical And Chemical Properties Analysis
2-(4-propylphenyl)acetic Acid is a white to yellow solid . It has a molecular weight of 178.23 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Organic Synthesis and Structural Characterization
Synthesis and Structural Analysis : A novel biphenyl derivative featuring two acetic acid side arms, biphenyl-4,4′-diacetic acid, was synthesized and characterized, indicating its potential for further chemical modifications and applications in various fields of chemistry (Sienkiewicz-Gromiuk et al., 2014).
Environmental Science and Pollution Research
Adsorption Studies for Environmental Remediation : Research into the adsorption behavior of chlorophenoxy acetic acids, which share structural similarities with 2-(4-propylphenyl)acetic acid, on various substrates demonstrates the relevance of these compounds in environmental science, particularly in the development of sensitive membrane electrodes for pesticide detection and in adsorption studies for the removal of pollutants from water (Khan & Akhtar, 2011).
Biotechnological and Industrial Potential
Biotechnological Applications : The genome sequence of Propionibacterium acidipropionici, a producer of propionic acid (a compound structurally related to 2-(4-propylphenyl)acetic acid), provides insights into its biotechnological and industrial potential. This research opens avenues for the development of new biochemical pathways for the production of chemicals from renewable sources (Parizzi et al., 2012).
Catalysis and Chemical Transformations
Catalytic Transformations : Studies on the catalytic hydrogenation of α-aryl acrylic acids to aryl-2-propionic acids, including derivatives structurally related to 2-(4-propylphenyl)acetic acid, demonstrate the importance of these processes in the synthesis of anti-inflammatory drugs and highlight the potential applications in medicinal chemistry (Raju et al., 2002).
Materials Science
Materials Development : Research into the electrochemical and theoretical aspects of pseudocapacitance performance in polymers in the presence of phenylglycine derivatives (structurally related to 2-(4-propylphenyl)acetic acid) showcases the application of these compounds in the development of supercapacitors and other energy storage devices (Kowsari et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-propylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-9-4-6-10(7-5-9)8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMLOXDIFVZRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398081 | |
| Record name | 4-n-propylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-propylphenyl)acetic Acid | |
CAS RN |
26114-12-5 | |
| Record name | 4-n-propylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)

